![molecular formula C21H21NO3 B2940195 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide CAS No. 923140-46-9](/img/structure/B2940195.png)
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide, also known as BPC-157, is a peptide that has been extensively researched for its potential therapeutic benefits. It is derived from a protein found in the stomach called Body Protection Compound (BPC). BPC-157 has been shown to have a wide range of biological effects, including promoting tissue healing, reducing inflammation, and improving blood flow.
Scientific Research Applications
1. Antimalarial Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, closely related to the compound , serves as an intermediate in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation process to produce this compound has been optimized, using catalysts such as Novozym 435, and different acyl donors like vinyl acetate, vinyl butyrate, and acetic anhydride (Magadum & Yadav, 2018).
2. Neuroprotective Effects
Certain derivatives of pyrano[3,2-c]chromene, structurally related to the given compound, have shown significant neuroprotective effects. These derivatives have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butylcholinesterase (BuChE), with some exhibiting high AChE inhibitory activity and neuroprotective effects against H2O2-induced oxidative stress (Sameem et al., 2017).
3. Antioxidant Activity
New coumarin derivatives, which include the core structure of the compound , have been studied for their antioxidant activities. These activities were assessed using various methods and compared with known antioxidants like ascorbic acid. Such compounds have potential therapeutic applications due to their antioxidant properties (Kadhum et al., 2011).
4. Antimicrobial Applications
Studies have been conducted on heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents. These include derivatives of cyanoacetamide, which are structurally related to the compound in focus. Such compounds have shown promising in vitro antibacterial and antifungal activities, indicating their potential in antimicrobial therapy (Darwish et al., 2014).
5. Potential in Marine Drug Synthesis
4H-Chromene-2-carboxylic acid ester derivatives, related to the compound under discussion, have been synthesized and studied for their potential use in antitumor antibiotic tetrahydroisoquinoline natural products. This indicates the compound’s possible relevance in the development of marine-based drugs (Li et al., 2013).
properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-13(23)22-16-9-10-19-17(11-16)18(24)12-20(25-19)14-5-7-15(8-6-14)21(2,3)4/h5-12H,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSIWRSLPXOYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2940112.png)
![5-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2940113.png)
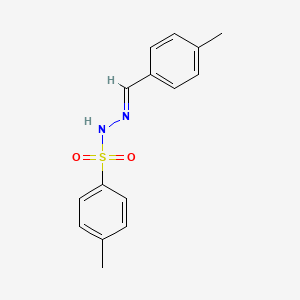


![3-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2940118.png)

![1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-methylpiperazine](/img/structure/B2940124.png)
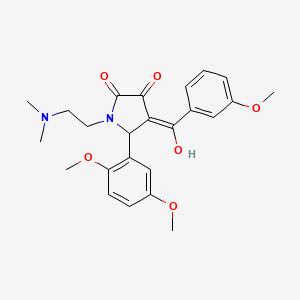
![1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B2940128.png)
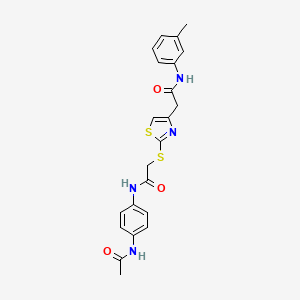
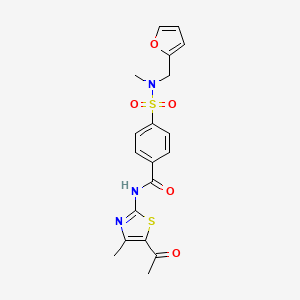
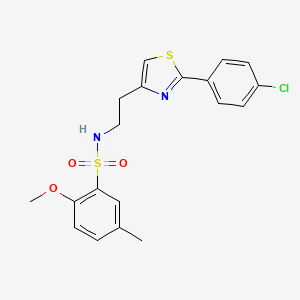
![3-allyl-5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2940135.png)